3,5-dibromo-4-methylthiophene-2-carboxylic acid
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Overview
Description
3,5-Dibromo-4-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H4Br2O2S and a molecular weight of 299.97 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, and a carboxylic acid group attached to a thiophene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-4-methylthiophene-2-carboxylic acid typically involves the bromination of 4-methylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperature and time to ensure selective bromination at the 3 and 5 positions of the thiophene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
3,5-Dibromo-4-methylthiophene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-methylthiophene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets vary based on the specific context of its use .
Comparison with Similar Compounds
- 3,5-Dibromo-2-thiophenecarboxylic acid
- 4-Methylthiophene-2-carboxylic acid
- 3-Bromo-4-methylthiophene-2-carboxylic acid
Comparison: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid is unique due to the presence of both bromine atoms and a methyl group on the thiophene ring, which imparts distinct reactivity and properties. Compared to 3,5-dibromo-2-thiophenecarboxylic acid, the methyl group in this compound provides additional steric and electronic effects, influencing its chemical behavior. Similarly, the presence of two bromine atoms differentiates it from 4-methylthiophene-2-carboxylic acid and 3-bromo-4-methylthiophene-2-carboxylic acid, making it more versatile in substitution reactions .
Properties
CAS No. |
856354-09-1 |
---|---|
Molecular Formula |
C6H4Br2O2S |
Molecular Weight |
300 |
Purity |
95 |
Origin of Product |
United States |
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